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Compound of Interest

Compound Name: CBT-1

Cat. No.: B1192453

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of
CBT-1, a P-glycoprotein (P-gp/ABCB1) and multidrug resistance-associated protein 1
(MRP1/ABCC1) inhibitor, in Phase | clinical trials. The information is compiled from published
studies investigating CBT-1 in combination with chemotherapeutic agents to overcome

multidrug resistance in cancer.

Dosage and Administration Summary

CBT-1 has been evaluated in Phase | clinical trials primarily in combination with doxorubicin.
The dosage and administration schedules have been designed to establish the maximum
tolerated dose (MTD) and the recommended Phase Il dose (RP2D).

Table 1: Summary of CBT-1 Phase | Trial Dosage and Administration

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1192453?utm_src=pdf-interest
https://www.benchchem.com/product/b1192453?utm_src=pdf-body
https://www.benchchem.com/product/b1192453?utm_src=pdf-body
https://www.benchchem.com/product/b1192453?utm_src=pdf-body
https://www.benchchem.com/product/b1192453?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192453?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

Maximum
Tolerated
Dose (MTD)
Clinical Trial  CBT-1 Doxorubicin Administratio  /
- Reference
Identifier Dosage Dosage n Schedule Recommend
ed Phase II
Dose
(RP2D)
CBT-1: Oral,
200 mg/mz to daily for 7
Advanced
600 mg/m? days. MTD: 500
Cancer 60 mg/m? o [1]
(Dose Doxorubicin: mg/m?
(General) )
Escalation) Intravenous
on day 6.
CBT-1: Oral,
daily on days
50 mg and Y Y o
1-7 of a 21- Not explicitly
Sarcoma 100 mg )
day cycle. stated in the
(NCT030028 (Dose 37.5 mg/m2 o ) [2][3]
_ Doxorubicin: provided
05) Escalation
Intravenous abstract.
Cohorts)
on days 5
and 6.

Experimental Protocols
Phase | Trial with Dose Escalation (3+3 Design)

A standard 3+3 dose-escalation design is a common methodology in Phase | oncology trials to

determine the MTD of a new drug.

Objective: To determine the MTD and dose-limiting toxicities (DLTs) of CBT-1 when

administered in combination with doxorubicin.

Methodology:

e Patient Cohorts: Patients are enrolled in cohorts of three.
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e Dose Escalation:

o

The first cohort receives the starting dose of CBT-1.

o If none of the three patients experience a DLT, the next cohort of three patients is enrolled
at the next higher dose level.

o If one of the three patients experiences a DLT, three more patients are enrolled at the
same dose level.

o If one of six patients at a given dose level experiences a DLT, the dose is escalated for the
next cohort.

o If two or more patients in a cohort of three to six patients experience a DLT, the dose is
considered to have exceeded the MTD.

o MTD Determination: The MTD is defined as the dose level at which less than 33% of patients
experience a DLT.

o Data Collection: Safety and tolerability data are collected continuously throughout the trial.
Pharmacokinetic and pharmacodynamic data are also collected to assess the drug's
behavior in the body.

Pharmacodynamic Analysis Protocol

Objective: To assess the biological activity of CBT-1 in inhibiting P-glycoprotein function.
Methodology (based on a study with paclitaxel):
o Patient Population: Patients with advanced solid tumors.
e Drug Administration:
o CBT-1 is administered orally at a dose of 500 mg/m?2 for 7 days.

o On day 6, a 3-hour intravenous infusion of the chemotherapeutic agent (e.qg., paclitaxel at
135 mg/m?) is administered.
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o Sample Collection:

o Peripheral blood mononuclear cells (PBMCs) are collected before the first dose of CBT-1
and on day 6 before the chemotherapy infusion.

e Rhodamine Efflux Assay:

o The function of P-gp in CD56+ PBMCs is assessed by measuring the efflux of the
fluorescent substrate rhodamine.

o Asignificant decrease in rhodamine efflux after CBT-1 administration indicates P-gp
inhibition.

e (99m)Tc-sestamibi Imaging:

o Whole-body imaging with the P-gp substrate (99m)Tc-sestamibi is performed before CBT-
1 administration and on day 6.

o An increase in the area under the concentration-time curve (AUC) of (99m)Tc-sestamibi in
tissues that normally express high levels of P-gp (e.g., liver) indicates inhibition of P-gp-
mediated efflux.

Signaling Pathway and Experimental Workflow
CBT-1 Mechanism of Action

CBT-1 is a small molecule inhibitor of the ATP-binding cassette (ABC) transporters P-
glycoprotein (P-gp, encoded by the ABCB1 gene) and potentially Multidrug Resistance-
Associated Protein 1 (MRP1, encoded by the ABCC1 gene). These transporters are ATP-
dependent efflux pumps that are often overexpressed in cancer cells, leading to the expulsion
of chemotherapeutic drugs and resulting in multidrug resistance. By inhibiting these pumps,
CBT-1 increases the intracellular concentration of chemotherapeutic agents, thereby restoring
their cytotoxic efficacy.
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Caption: Mechanism of action of CBT-1 in overcoming multidrug resistance.

Phase | Trial Experimental Workflow

The workflow of a Phase | clinical trial of CBT-1 involves several key stages, from patient
screening and enroliment to treatment and data analysis, with a primary focus on safety and

dose determination.
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Caption: Experimental workflow of a Phase | trial of CBT-1 with doxorubicin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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